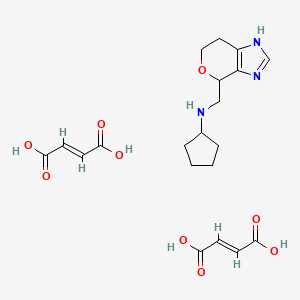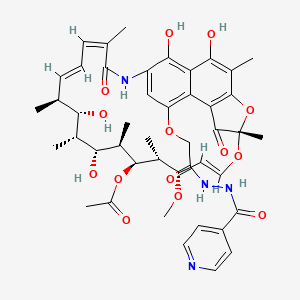
Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a 2-methylphenyl group and a 1-methyl-4-piperidinyl group attached to the isoquinoline core, with a hydrochloride salt form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride typically involves multi-step organic reactions. One common method might include:
Formation of Isoquinoline Core: Starting with a suitable precursor such as benzylamine, the isoquinoline core can be synthesized through a Pictet-Spengler reaction.
Substitution Reactions: The 2-methylphenyl group can be introduced via Friedel-Crafts alkylation.
Piperidine Introduction: The 1-methyl-4-piperidinyl group can be attached through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride involves its interaction with specific molecular targets. These could include:
Receptor Binding: The compound may bind to receptors in the nervous system, modulating their activity.
Enzyme Inhibition: It might inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine.
Other Isoquinolines: Compounds such as papaverine and berberine.
Uniqueness
Isoquinoline, 1-(2-methylphenyl)-3-(1-methyl-4-piperidinyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives.
Eigenschaften
CAS-Nummer |
92124-18-0 |
|---|---|
Molekularformel |
C22H25ClN2 |
Molekulargewicht |
352.9 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-3-(1-methylpiperidin-4-yl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C22H24N2.ClH/c1-16-7-3-5-9-19(16)22-20-10-6-4-8-18(20)15-21(23-22)17-11-13-24(2)14-12-17;/h3-10,15,17H,11-14H2,1-2H3;1H |
InChI-Schlüssel |
OLXOADANHILLIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)C4CCN(CC4)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



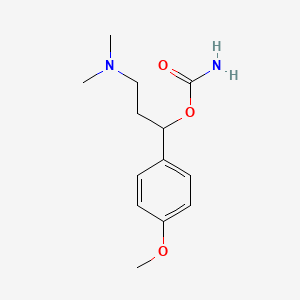
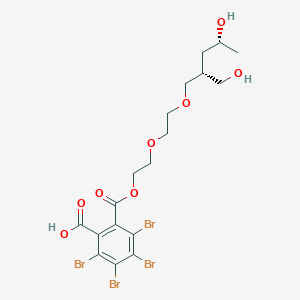
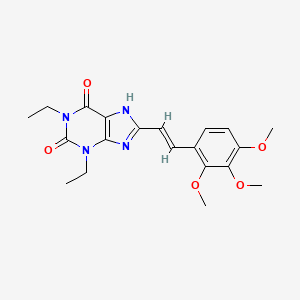
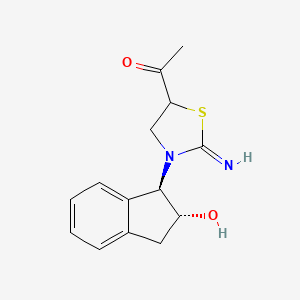
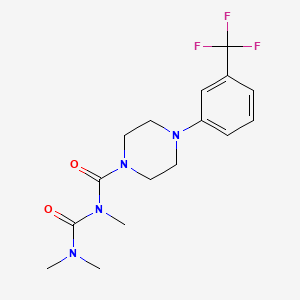
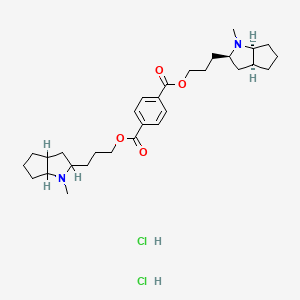
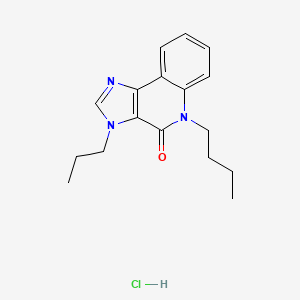

![2,4-dichloro-N-[[4-(6-(18F)fluoranylpyridin-2-yl)-1-propylsulfonylpiperidin-4-yl]methyl]benzamide](/img/structure/B12768684.png)
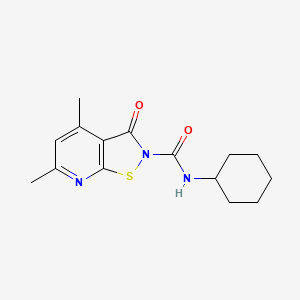
![N-benzyl-N-methyl-4-[(1,2,4-trimethyl-3H-1,2,4-triazol-4-ium-5-yl)diazenyl]aniline;tetrachlorozinc(2-)](/img/structure/B12768689.png)
